BCN-peg6-OH
Description
Significance of Bioorthogonal Reactions in Chemical Biology and Medical Research
Coined in 2003, the term "bioorthogonal" describes reactions that are highly selective and can operate under physiological conditions, such as in aqueous environments and at body temperature. news-medical.netthieme-connect.de These reactions involve pairs of functional groups that are mutually reactive but remain inert to the vast array of other molecules found within a cell. news-medical.net This specificity allows for the precise labeling and tracking of biomolecules like proteins, lipids, and glycans, providing unprecedented insights into their function and dynamics within living organisms. news-medical.netnih.gov
The applications of bioorthogonal chemistry are vast and continue to expand. They are instrumental in:
Biomedical Imaging: Attaching fluorescent probes to specific molecules to visualize cellular processes. nih.gov
Drug Delivery and Target Identification: Developing targeted drug delivery systems and identifying the molecular targets of drugs. nih.gov
Protein and Nucleic Acid Research: Synthesizing and modifying proteins and nucleic acids to study their functions. nih.govnih.gov
Evolution of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) within Bioorthogonal Chemistry
A cornerstone of bioorthogonal chemistry is the azide-alkyne cycloaddition. The initial copper-catalyzed version (CuAAC), often called a "click reaction," is highly efficient but its reliance on a toxic copper catalyst limits its use in living systems. news-medical.netbiochempeg.com This limitation spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative. researchgate.netmdpi.com
SPAAC utilizes a strained cycloalkyne that readily reacts with an azide (B81097) without the need for a catalyst. mdpi.com The driving force for this reaction is the release of ring strain in the cycloalkyne molecule. magtech.com.cn The development of various cyclooctynes, the eight-membered rings containing the alkyne, has been pivotal to the advancement of SPAAC, with researchers continuously seeking to improve reaction rates and stability. magtech.com.cnnih.gov
Bicyclo[6.1.0]nonyne (BCN) as a Key Strained Cycloalkyne in SPAAC
Among the various strained cycloalkynes developed, Bicyclo[6.1.0]nonyne (BCN) has emerged as a particularly useful reagent. mdpi.comacs.org BCN is a Cs-symmetrical molecule that exhibits excellent reaction kinetics in SPAAC reactions. biochempeg.comsynaffix.com Its synthesis is relatively straightforward, making it more accessible than some other complex cyclooctynes. synaffix.com
BCN's reactivity is attributed to the fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core, which significantly enhances the ring strain. synaffix.com It exists as two diastereomers, endo-BCN and exo-BCN, with the endo form being slightly more reactive and more commonly used. acs.org BCN has proven to be a robust tool for a variety of bioorthogonal applications, including the labeling of proteins and glycans, and has even been used in antibody-drug conjugates (ADCs) that are in clinical trials. thieme-connect.denih.gov
Role of Poly(ethylene glycol) (PEG) Linkers in Enhancing Bioorthogonal Reagent Properties
Poly(ethylene glycol) (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com In the context of bioorthogonal chemistry, PEG chains are often used as linkers or spacers to connect a reactive group (like BCN) to a molecule of interest. chempep.com These PEG linkers impart several beneficial properties to the resulting bioconjugate.
PEG is highly soluble in water and is known for its biocompatibility and low toxicity. chempep.commdpi.com When attached to hydrophobic molecules, such as many bioorthogonal reagents, a PEG linker can significantly increase their water solubility. creativepegworks.com This is crucial for applications within the aqueous environment of a living system. Furthermore, the hydrophilic nature of PEG creates a hydration shell around the molecule, which can help to reduce non-specific binding to other proteins and minimize immune responses. chempep.com
The inclusion of a PEG linker can also influence the efficiency of the bioorthogonal reaction. The flexible PEG chain can act as a spacer, providing optimal distance between the reactive partners and preventing steric hindrance. chempep.com Studies have shown that the presence of a PEG linker can enhance reaction rates. researchgate.net For example, attaching a PEG linker to a trans-cyclooctene (B1233481) (TCO) moiety on an antibody was found to increase the number of reactive TCO groups, thereby improving the potential for subsequent reactions. researchgate.netreading.ac.uk
Hydrophilicity Enhancement and Biocompatibility
Overview of BCN-peg6-OH as a Specialized Bioorthogonal Reagent
This compound is a heterobifunctional molecule that combines the key features of a BCN ring and a PEG linker, terminating in a hydroxyl (-OH) group. This specific structure makes it a highly specialized and versatile tool in bioorthogonal chemistry.
The BCN moiety provides the strained alkyne necessary for engaging in rapid and specific SPAAC reactions with azide-tagged molecules. broadpharm.com The peg6 linker, consisting of six repeating ethylene glycol units, enhances the molecule's hydrophilicity and provides a flexible spacer. nih.govbroadpharm.com The terminal hydroxyl group offers a reactive handle for further chemical modifications, allowing for the attachment of other functional molecules. biochempeg.combiochempeg.com
A notable application of this compound has been demonstrated in a "Click and Clear" strategy for drug neutralization. nih.govresearchgate.net In this approach, an anticoagulant drug was modified with an azide group. In the event of an overdose or adverse reaction, this compound could be administered. The BCN end of the molecule would "click" with the azide on the drug, inactivating it. The PEG linker would then facilitate the rapid clearance of the resulting complex from the bloodstream. nih.govresearchgate.net
Properties
Molecular Formula |
C23H39NO8 |
|---|---|
Molecular Weight |
457.56 |
IUPAC Name |
{2-[2-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethyl}-carbamic acid endo-bicyclo[6.1.0]non-4-yn-9-ylmethyl ester |
InChI |
InChI=1S/C23H39NO8/c25-8-10-28-12-14-30-16-18-31-17-15-29-13-11-27-9-7-24-23(26)32-19-22-20-5-3-1-2-4-6-21(20)22/h20-22,25H,3-19H2,(H,24,26)/t20-,21+,22- |
InChI Key |
LBCGUBKAGJHDSR-KOUNCHBCSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCO)OC[C@H]1[C@H]2CCC#CCC[C@@H]12 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCNpeg6OH; BCN peg6-OH; BCN-peg6 OH; BCN-peg6-OH |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization of Bcn Peg6 Oh
General Synthetic Routes to BCN-PEG Conjugates
The synthesis of BCN-PEG conjugates is a cornerstone of creating tools for bioorthogonal chemistry. The general approach involves covalently linking a BCN moiety to a polyethylene (B3416737) glycol chain. One of the most prevalent methods involves the formation of a stable amide bond between a carboxylic acid-functionalized BCN derivative and an amine-terminated PEG linker. This reaction is typically facilitated by standard peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).
Alternatively, an amine-bearing BCN can be reacted with a PEG chain that has been activated with a group like an N-hydroxysuccinimidyl (NHS) ester. The choice of synthetic route often depends on the commercial availability of the starting materials and the desired final functionality of the conjugate. The PEG component is crucial as it improves the pharmacokinetic properties and aqueous solubility of the often-hydrophobic BCN molecule.
Specific Synthetic Pathways for BCN-peg6-OH
The specific synthesis of this compound, which features a discrete hexaethylene glycol (peg6) linker terminated with a hydroxyl group, typically employs an amide bond formation strategy. A common pathway starts with (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, which is first converted to a carboxylic acid derivative, often referred to as BCN-acid.
This BCN-acid is then coupled with an amino-peg6-alcohol (B1667104) linker (H2N-peg6-OH). The reaction is carried out in an organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and utilizes a coupling agent to activate the carboxylic acid. The terminal hydroxyl group on the PEG chain is generally protected during this step and deprotected afterward, though direct coupling with the unprotected amino-peg6-alcohol is also feasible. The final product is a molecule where the BCN group is attached to the peg6 linker via a stable amide linkage, with a free hydroxyl group at the terminus.
A representative reaction scheme is the coupling of BCN-COOH with H2N-(CH2CH2O)6-H in the presence of HATU and a base like diisopropylethylamine (DIPEA).
Derivatization Strategies of the Terminal Hydroxyl Group of this compound
The terminal hydroxyl group of this compound is a key functional handle that allows for further modification and conjugation to a wide array of molecules. Various chemical strategies have been developed to transform this hydroxyl group into other reactive functionalities.
To make the BCN-peg6 linker reactive towards primary and secondary amines, the terminal hydroxyl group can be converted into an active ester. Active esters are excellent leaving groups, facilitating nucleophilic acyl substitution. A prominent example is the formation of a pentafluorophenyl (PFP) ester. This is typically achieved by reacting this compound with pentafluorophenyl trifluoroacetate (B77799) in the presence of a base like pyridine. The resulting BCN-peg6-PFP ester is a stable, yet highly reactive compound, ready for conjugation with amine-containing biomolecules.
The hydroxyl group can be activated by conversion into a chloroformate or a carbonate. Reaction of this compound with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base, yields the corresponding BCN-peg6-chloroformate. This derivative is highly reactive towards amines, forming carbamates. Alternatively, reaction with agents like N,N'-disuccinimidyl carbonate (DSC) or carbonyldiimidazole (CDI) can form an activated carbonate (e.g., BCN-peg6-succinimidyl carbonate), which also reacts efficiently with amines to yield stable carbamate (B1207046) linkages.
Direct amidation of the hydroxyl group is not feasible. However, it can be converted into a group suitable for amidation or for reaction with thiols. To achieve this, the hydroxyl group is often first oxidized to a carboxylic acid using reagents like Jones reagent or TEMPO-based oxidation systems. The resulting BCN-peg6-COOH can then be coupled to amines using standard peptide coupling chemistry.
For thiol-reactive functionalization, the terminal hydroxyl group can be converted to a maleimide (B117702) group. This multi-step process typically involves tosylating the hydroxyl group, followed by substitution with an amine, and subsequent reaction with maleic anhydride (B1165640) to form a maleimide-terminated linker. This BCN-peg6-maleimide is then highly specific for reacting with thiol groups found in cysteine residues of proteins.
Chloroformate and Carbonate Derivatizations
Purification Techniques for this compound and its Derivatives
The purification of this compound and its subsequent derivatives is critical to ensure high purity for their intended applications. Due to their molecular characteristics—often being oils or waxy solids—chromatographic techniques are essential.
Column Chromatography: Silica gel column chromatography is a standard method for purifying these compounds. A gradient of solvents, such as from hexane/ethyl acetate (B1210297) to dichloromethane/methanol, is used to elute the product from the stationary phase, separating it from unreacted starting materials and by-products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, especially for derivatives intended for biological applications, RP-HPLC is the method of choice. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with a trifluoroacetic acid (TFA) modifier. This technique separates molecules based on their hydrophobicity.
The identity and purity of the final products are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanistic Studies and Reactivity Profile of Bcn Peg6 Oh in Bioorthogonal Systems
Detailed Reaction Mechanism of SPAAC with BCN-peg6-OH and Azide (B81097) Counterparts
The primary reaction mechanism involving this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst. nih.gov
The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne (B158145) ring within the BCN moiety. rsc.org This inherent strain is released upon the [3+2] cycloaddition with an azide-functionalized molecule, leading to the formation of a stable triazole linkage. The reaction proceeds efficiently under physiological conditions, demonstrating high selectivity and biocompatibility. The PEG6 linker in this compound enhances its water solubility, a crucial property for reactions in aqueous biological media. lumiprobe.combiochempeg.com
Kinetic Analysis of this compound Reactions in Aqueous and Biological Media
The efficiency of a bioorthogonal reaction is largely determined by its kinetics. For this compound, understanding its reaction rates and the factors that influence them is critical for its effective application.
The second-order rate constant (k₂) is a key parameter for quantifying the speed of a bimolecular reaction like SPAAC. Several studies have investigated the kinetics of BCN derivatives. For instance, the reaction of a BCN-containing compound with an azide has been shown to be significantly faster than some other cyclooctynes. iris-biotech.de
One study reported that the reaction of a BCN-amine derivative with β-mercaptoethanol, a thiol-containing compound, had a second-order rate constant (k₂) of 10⁻⁴ M⁻¹s⁻¹ at 25°C. nih.gov While this represents an undesired side reaction, it provides insight into the reactivity of the BCN core. In another study, the reaction of this compound in human plasma at 37°C showed a kinetic constant that decreased over time, from 6.8 ± 1.8 to 2.4 ± 0.8 M⁻¹s⁻¹. researchgate.net This suggests a balance between reactivity and stability in a complex biological matrix. researchgate.net
Table 1: Selected Second-Order Rate Constants (k₂) for BCN Derivatives
| Reactants | Conditions | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| BCN-POE3-NH₂ + β-mercaptoethanol | 25°C | 10⁻⁴ | nih.gov |
| This compound in human plasma | 37°C | 2.4 - 6.8 | researchgate.net |
Several factors can influence the kinetics of SPAAC reactions involving this compound.
Solvent Polarity: The polarity of the solvent can affect reaction rates. While the PEG linker enhances water solubility, the hydrophobic nature of the BCN group can lead to partitioning into less polar environments, such as detergent micelles, which can accelerate labeling rates by increasing the local concentration of the reactants. nih.gov
Temperature: Like most chemical reactions, the rate of SPAAC generally increases with temperature. libretexts.org Experimental conditions are typically set to physiological temperatures (around 37°C) for in vivo or cell-based studies. researchgate.netrsc.org
Reactant Concentration: The rate of a bimolecular reaction is directly proportional to the concentration of the reactants. libretexts.org
pH: The pH of the reaction medium can influence the stability and reactivity of both the BCN moiety and its reaction partner, particularly if the partner contains ionizable groups. interchim.fr
Presence of a Catalyst: While SPAAC is defined by its catalyst-free nature, it's important to note that this is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Determination of Reaction Rate Constants (k2)
Investigation of Orthogonality and Cross-Reactivity of this compound
A critical aspect of a bioorthogonal reaction is its orthogonality—its ability to proceed without interfering with or being affected by the vast array of functional groups present in a biological system.
One of the known limitations of BCN is its potential for cross-reactivity with thiols, such as the side chain of the amino acid cysteine. nih.gov This side reaction, a thia-Michael addition, can lead to non-specific labeling of proteins containing free cysteine residues. nih.govaxispharm.com This non-negligible cross-reactivity makes BCN potentially less bioorthogonal than some other cyclooctynes in certain applications. nih.gov The reaction involves the addition of the thiol across the strained alkyne, which can be mediated by sulfanyl (B85325) radicals. nih.gov
To mitigate the undesired cross-reactivity with thiols, researchers have developed strategies to enhance the bioorthogonality of BCN. One effective method is the addition of a low concentration of a small-molecule thiol, such as β-mercaptoethanol (βME). nih.gov
The presence of βME can significantly reduce the side reaction between BCN and cysteine residues while preserving the free cysteines on the target protein. nih.gov The proposed mechanisms for this protective effect include:
Competitive Reaction: The βME may react with the BCN, albeit slowly, thus acting as a scavenger. nih.gov
Radical Scavenging: βME could prevent the thiol-yne addition by scavenging the sulfanyl radicals that mediate the reaction. nih.gov
Reduction of Oxidized Cysteines: βME might reduce post-translationally modified cysteines (e.g., sulfenic acids) back to their less reactive thiol form. nih.gov
This strategy has been successfully demonstrated in the site-specific labeling of a protein containing a genetically encoded azide group, highlighting a practical approach to improve the specificity of BCN-based bioconjugation. nih.gov
Reactivity with Biological Thiols and Cysteine Residues
Stability of this compound in Biological Environments (e.g., plasma stability)
Research has demonstrated that this compound exhibits a suitable, albeit finite, window of stability in human plasma. nih.gov In one study, the compound's ability to react with an azide-modified molecule was assessed after incubation in human plasma at 37°C. nih.gov The findings indicated a time-dependent decrease in its reactive capability, suggesting gradual degradation or modification of the BCN group. nih.gov
Detailed research findings revealed that while this compound is efficient for in vivo reactions within a limited timeframe, its reactivity diminishes upon prolonged exposure to plasma. nih.gov The second-order rate constant for the reaction of freshly prepared this compound with an azide partner (Azido-Warfarin, WN₃) in plasma was determined to be 6.8 ± 1.8 M⁻¹ s⁻¹. nih.gov However, after incubating this compound in human plasma for 15 hours at 37°C, this rate constant decreased significantly to 2.4 ± 0.8 M⁻¹ s⁻¹. nih.gov This demonstrates a tangible loss of active this compound over time.
| Incubation Time in Human Plasma (at 37°C) | Reaction Rate Constant (k) with WN₃ (M⁻¹ s⁻¹) | Reference |
|---|---|---|
| 0 hours | 6.8 ± 1.8 | nih.gov |
| 15 hours | 2.4 ± 0.8 | nih.gov |
The nature of the linker connecting the BCN core to the PEG chain can also significantly influence stability. Studies comparing different BCN-based probes have shown that those with amide linkages exhibit superior stability in cellular environments compared to those with carbamate (B1207046) linkages. researchgate.net Probes with amide linkers were found to be as stable as a control ether probe, whereas carbamate-linked probes were more susceptible to cleavage in cell culture medium and within various human cancer cell lines. researchgate.net This suggests that for applications requiring long-term stability, the choice of linker is a critical design parameter. researchgate.net
Advanced Research Applications of Bcn Peg6 Oh in Chemical Biology and Materials Science
Bioconjugation Strategies Utilizing BCN-peg6-OH
This compound serves as a critical tool for covalently linking different molecules, a process known as bioconjugation. Its utility stems from the ability of the BCN group to react specifically with azides, enabling the precise connection of biomolecules for a variety of research applications. broadpharm.comaxispharm.com
Site-Selective Protein and Peptide Functionalization
The ability to modify proteins and peptides at specific sites is crucial for creating well-defined bioconjugates with preserved biological activity. This compound facilitates such modifications, often by reacting with an azide (B81097) group that has been introduced into the protein or peptide sequence.
This compound and its derivatives are instrumental in the construction of antibody-drug conjugates (ADCs), a class of targeted therapeutics for cancer. biocat.commedchemexpress.com In a typical strategy, an antibody is first functionalized with an azide group. This can be achieved through various methods, such as modifying lysine (B10760008) residues with an azide-containing reagent like 4-azidobenzoyl fluoride (B91410). researchgate.net The azide-modified antibody can then be conjugated to a BCN-peg6-linker that is attached to a cytotoxic drug. The resulting ADC can selectively target cancer cells, and upon internalization, release the cytotoxic payload. fujifilm.com The PEG6 component of the linker can improve the pharmacokinetic properties of the ADC. acs.org
Research has explored the use of BCN linkers in creating ADCs with a defined drug-to-antibody ratio (DAR), which is important for therapeutic efficacy and safety. acs.org For instance, engineered antibodies with specific mutation sites can be used for controlled conjugation. rsc.org
Table 1: Key Components in this compound based ADC Strategy
| Component | Function | Example Compound/Method |
| Antibody | Targets specific antigens on cancer cells. | Trastuzumab |
| Azide Functionalization Reagent | Introduces an azide group onto the antibody. | 4-azidobenzoyl fluoride |
| BCN-Linker | Connects the antibody to the cytotoxic drug via SPAAC. | This compound |
| Cytotoxic Payload | Kills the target cancer cell. | Monomethyl auristatin E (MMAE) |
The principles of using this compound for antibody modification extend to other proteins and enzymes. By introducing an azide handle into a specific location on an enzyme, this compound can be used to attach other molecules, such as inhibitors, imaging agents, or stabilizing polymers like polyethylene (B3416737) glycol (PEGylation). nih.govresearchgate.net This allows for the fine-tuning of enzyme activity, stability, and localization. For example, a study demonstrated the neutralization and clearance of an azido-modified warfarin (B611796) drug in vivo by conjugation with this compound. researchgate.netnih.gov This "Click and Clear" strategy highlights the potential for in vivo bioconjugation using this linker. nih.gov
Antibody Modification and Antibody-Drug Conjugates (ADCs)
Oligonucleotide and Nucleic Acid Labeling and Conjugation
This compound is also valuable for the modification of oligonucleotides and nucleic acids. creative-biolabs.com Amino-modified oligonucleotides can be reacted with an activated form of this compound, such as BCN-peg6-PFP (pentafluorophenyl) ester, to introduce the BCN group. researchgate.net This BCN-functionalized oligonucleotide can then be conjugated to azide-modified molecules, including proteins or other nucleic acids. researchgate.netresearchgate.net This strategy is employed in the development of targeted drug delivery systems, diagnostic probes, and tools for studying nucleic acid interactions. biosearchtech.com For example, antibody-oligonucleotide conjugates can be created for applications in single-cell proteomics. biosearchtech.com
Table 2: Example of Oligonucleotide Conjugation using a BCN-peg6 Linker
| Step | Description | Reagents |
| 1 | Oligonucleotide Functionalization | 5'-amino-modified oligonucleotide, BCN-peg6-PFP ester, NaHCO3 |
| 2 | Antibody Functionalization | Antibody, 4-azidobenzoyl fluoride (ABF) |
| 3 | Conjugation | Azide-functionalized antibody, BCN-functionalized oligonucleotide (via SPAAC) |
Glycan and Lipid Modification
The modification of glycans and lipids with this compound allows for the study of their biological roles and the development of targeted therapies. Glycans can be metabolically labeled with azide-containing sugars, which are then displayed on the cell surface. These azide-modified glycans can be targeted with this compound conjugated to imaging agents or therapeutic molecules. nih.gov
Similarly, lipids can be functionalized with BCN groups. For instance, PEGylated lipids containing a BCN moiety, such as DSPE-PEG-endo-BCN, can be incorporated into liposomes. broadpharm.com These BCN-functionalized liposomes can then be decorated with azide-containing targeting ligands for specific drug delivery.
Surface Immobilization and Functionalization of Biomaterials
The hydroxyl group of this compound allows for its immobilization onto various surfaces, which can then be used to capture azide-modified biomolecules. biochempeg.com For example, silicon or calcium phosphate (B84403) surfaces can be chemically modified to present hydroxyl-reactive groups, to which this compound can be covalently attached. researchgate.netnih.gov This creates a "clickable" surface that can be used to immobilize proteins, peptides, or other biomolecules in a controlled orientation. researchgate.net This is particularly useful for creating biosensors, microarrays, and biocompatible implants that can promote specific cellular responses like cell adhesion and proliferation. biosearchtech.comresearchgate.netresearchgate.net The PEG linker in this context helps to reduce non-specific protein adsorption on the surface. nih.gov
Applications in Drug Research and Chemical Biology
The properties of this compound make it particularly well-suited for a variety of applications in drug research and chemical biology, where reactions must proceed with high specificity and efficiency in complex biological environments.
In Vivo Bioorthogonal Chemistry for Drug Neutralization and Clearance
A significant application of this compound is in the "Click and Clear" strategy for in vivo drug neutralization and enhanced clearance. nih.gov This approach was demonstrated with an azide-modified version of the anticoagulant drug Warfarin, termed Azido-Warfarin (WN3). nih.govresearchgate.net In the event of adverse effects or overdose, this compound can be administered as a clearing agent. nih.gov
The BCN group of this compound reacts specifically with the azide group on the modified drug via a strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govresearchgate.net This in vivo bioorthogonal reaction forms a new, biologically inactive compound. nih.gov The resulting product is not only deprived of its original therapeutic activity but is also designed for rapid renal clearance from the bloodstream, thereby restoring normal physiological conditions. nih.gov The PEG6 linker in this compound is crucial for this application as it improves the solubility of the BCN moiety in plasma, allowing it to reach effective concentrations for the neutralization reaction. nih.gov Studies have shown that this strategy can almost completely restore the coagulant properties of blood in mice treated with the modified anticoagulant. researchgate.net
Targeted Delivery of Therapeutic Agents (e.g., siRNA conjugates)
This compound serves as a critical linker in the targeted delivery of therapeutic agents, such as small interfering RNA (siRNA). The BCN group allows for its conjugation to azide-modified molecules. In one approach, an azide group is incorporated onto an antibody, which can then be derivatized by a bioorthogonal reaction with a strained-alkyne-modified siRNA. nih.gov this compound can be activated, for example with a pentafluorophenyl ester, to react with the 3'-amino group of an RNA strand. nih.gov This BCN-functionalized RNA can then be conjugated to an azide-modified antibody, creating an antibody-siRNA conjugate for targeted delivery. nih.gov
The PEG6 component of the linker can enhance the solubility and pharmacokinetic properties of the resulting conjugate. nih.gov This method of targeted delivery is being explored to enhance the efficacy of siRNA therapies by directing them to specific cell types, such as hepatocytes or hepatic stellate cells, thereby improving gene silencing effects. unmc.edubiochempeg.com
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
This compound and its derivatives are utilized as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. tocris.com The role of the PROTAC is to bring the POI into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. tocris.com
The design of the linker is a critical aspect of PROTAC development, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase. tocris.com this compound can be incorporated into PROTAC structures, often with its hydroxyl group further functionalized to connect to one of the ligands. The BCN moiety provides a "click chemistry" handle, enabling the modular and efficient assembly of PROTAC libraries by reacting with azide-functionalized ligands. medchemexpress.com Simple PEG linkers are often used in the initial stages of PROTAC design to determine the optimal linker length for effective protein degradation. tocris.com
Biolabeling and Imaging Probe Development
The reactivity of the BCN group in SPAAC reactions makes this compound a valuable component in the development of probes for biolabeling and imaging. medkoo.com The BCN group can react with azide-containing molecules, which can be metabolically incorporated into biomolecules or attached to specific cellular targets. broadpharm.comrsc.org This allows for the specific labeling of these targets with probes containing the this compound linker.
The terminal hydroxyl group of this compound can be conjugated to a variety of reporter molecules, such as fluorescent dyes. This enables the visualization and tracking of the labeled biomolecules within cells or living organisms. For instance, a BCN-biotin probe has been used in a fluorescence-based assay to assess drug uptake in bacteria. rsc.org In this system, the BCN group reacts with azide-functionalized compounds that have entered the bacterial cells. rsc.org The amount of unreacted BCN-biotin can then be quantified using a fluorescent dye that reacts with the remaining BCN groups, providing an indirect measure of drug uptake. rsc.org
Probing Biomolecular Interactions and Dynamics
This compound facilitates the study of biomolecular interactions and dynamics through its application in bioorthogonal chemistry. By enabling the specific and covalent labeling of biomolecules, it allows researchers to introduce probes at defined locations without significantly perturbing the biological system. escholarship.org These probes can be used to monitor conformational changes, binding events, and the localization of proteins and other macromolecules in real-time.
The ability to perform these reactions in living systems ("in vivo") is a significant advantage, providing insights into biological processes in their native context. nih.govresearchgate.net The "click" reaction between BCN and an azide is highly specific and does not interfere with other cellular processes, ensuring that the observations are a true reflection of the biomolecular interactions being studied. escholarship.org
Role in Advanced Materials and Polymer Chemistry
Beyond its applications in biology, this compound is also a useful building block in materials science and polymer chemistry. The principles of click chemistry, including the SPAAC reaction involving BCN, are widely used for the synthesis of advanced materials and the modification of polymers. axispharm.com
The bifunctional nature of this compound allows it to act as a crosslinker or as a point of functionalization in the creation of complex polymer architectures. The BCN group can be used to "click" polymers onto surfaces or to link different polymer chains together, forming hydrogels or other materials with tailored properties. ethz.ch The PEG6 chain can impart hydrophilicity and biocompatibility to these materials, which is particularly important for applications in biomaterials and drug delivery systems. biochempeg.com The terminal hydroxyl group offers a convenient handle for further chemical modifications, enabling the creation of multifunctional materials with specific chemical, physical, or biological properties. biochempeg.com
Synthesis of Functionalized Polymeric Materials
The unique properties of this compound make it a valuable building block in the synthesis of specialized polymeric materials. Its ability to participate in copper-free click chemistry allows for the efficient and specific modification of polymers. axispharm.combroadpharm.com This is particularly useful in creating polymers with tailored functionalities for applications in medical research, drug release, and nanotechnology. biochempeg.combiochempeg.combiochempeg.com
The hydroxyl group on the this compound molecule can be used as an initiation site for polymerization or for attachment to a pre-existing polymer backbone. The BCN group then provides a reactive handle for the subsequent conjugation of other molecules, such as peptides, proteins, or small molecule drugs, that have been functionalized with an azide group. lumiprobe.combiochempeg.com This methodology allows for the creation of well-defined, functionalized polymers with a high degree of control over their composition and architecture.
Detailed research has demonstrated the utility of similar PEG linkers in creating graft polymers and modifying surfaces to create functional coatings. biochempeg.combiochempeg.combiochempeg.com The incorporation of this compound into polymeric structures can enhance their water solubility and biocompatibility, which are critical properties for biomedical applications. broadpharm.com
| Property | Description | Relevance in Polymer Synthesis |
|---|---|---|
| BCN Group | A strained alkyne that reacts with azides via copper-free click chemistry. axispharm.combroadpharm.com | Enables specific and efficient attachment of azide-modified molecules to the polymer. |
| peg6 Linker | A hydrophilic hexaethylene glycol spacer. broadpharm.combroadpharm.com | Increases water solubility and biocompatibility of the resulting polymer. Provides flexibility. |
| Hydroxyl Group | A primary alcohol functional group. lumiprobe.com | Serves as a point of attachment to polymer backbones or as an initiator for polymerization. |
Development of Hydrogels and Nanoparticles
This compound is instrumental in the development of advanced hydrogels and nanoparticles for biomedical applications. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for applications like tissue engineering and drug delivery. ujpronline.cominterchim.fr Nanoparticles, on the other hand, are utilized for targeted delivery of therapeutic agents. researchgate.net
In the context of hydrogels, this compound can be incorporated into the polymer network. interchim.fr The BCN group allows for the post-fabrication modification of the hydrogel through copper-free click chemistry. biochempeg.com This enables the attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD), to the hydrogel scaffold, which can enhance cell viability and function in tissue engineering applications. nih.gov The hydrophilic peg6 linker contributes to the high water content and biocompatibility of the hydrogel. interchim.frsci-hub.se
Similarly, this compound can be used to functionalize the surface of nanoparticles. cd-bioparticles.net This functionalization allows for the attachment of targeting ligands via the BCN-azide reaction, enabling the nanoparticles to specifically bind to and be internalized by target cells. biochempeg.com Research has shown that PEGylated nanoparticles exhibit improved solubility and reduced non-specific interactions. biochempeg.com For instance, a study on a warfarin analogue demonstrated that a this compound derivative could be used as a neutralizing agent in vivo, highlighting its potential in creating sophisticated drug delivery and clearance systems. researchgate.netnih.gov
| Application Area | Function of this compound | Research Finding |
|---|---|---|
| Hydrogel Modification | Provides a reactive site (BCN) for bio-functionalization of the hydrogel matrix. interchim.fr | Incorporation of cell adhesion peptides via click chemistry can improve cell viability and osteogenesis in PEG hydrogels. nih.gov |
| Nanoparticle Surface Functionalization | Enables the attachment of targeting molecules to the nanoparticle surface. cd-bioparticles.net | A this compound clearing agent was shown to react in vivo with an azido-modified drug, demonstrating a potential for in vivo neutralization. researchgate.netnih.gov |
Creation of Multi-Component Systems for Research Purposes
The ability of this compound to connect different molecular entities through a stable and efficient reaction makes it a powerful tool for creating multi-component systems for research. axispharm.com These systems are essential for studying complex biological processes and for developing new diagnostic and therapeutic agents.
One significant application is in the construction of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.commedchemexpress.com In these contexts, this compound can act as a linker that connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or a protein degrader). medchemexpress.comfujifilm.com The BCN group allows for the specific attachment of an azide-modified payload, while the hydroxyl group can be derivatized for conjugation to the targeting molecule. lumiprobe.com The PEG linker in these constructs is crucial for improving the solubility and pharmacokinetic properties of the entire conjugate. axispharm.com
Furthermore, this compound is used in bioconjugation to label and track biomolecules. broadpharm.com For example, it can be used to attach fluorescent dyes or biotin (B1667282) tags to proteins or nucleic acids, facilitating their detection and purification. biochempeg.com The copper-free nature of the SPAAC reaction is particularly advantageous in these applications as it avoids the cytotoxicity associated with copper catalysts, allowing the reactions to be performed in living systems. biochempeg.com Research has shown the successful use of in vivo click chemistry to modulate drug activity, underscoring the potential of this compound in creating dynamic and controllable multi-component systems. heidelberg-pharma.com
Analytical and Characterization Methods for Bcn Peg6 Oh Conjugates
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are fundamental for confirming the chemical structure of BCN-peg6-OH and its conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is invaluable for providing detailed structural information. By analyzing the chemical shifts, splitting patterns, and integration of signals, the presence and connectivity of the BCN moiety, the PEG repeating units, and the conjugated molecule can be confirmed nih.govarkat-usa.org. Changes in the NMR spectrum after conjugation indicate successful attachment of the molecule to this compound. In-process ¹H NMR analysis can also be used to monitor reaction progress core.ac.uk.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in this compound and its conjugates. The presence of characteristic absorption bands, such as those for C≡C stretching in the BCN group, C-O-C stretching in the PEG chain, and functional groups of the conjugated molecule, can help confirm the structure nih.govarkat-usa.org. For example, the azide (B81097) stretch in azido-PEG compounds is typically observed around 2100 cm⁻¹ .
UV-Vis Spectroscopy: UV-Vis spectroscopy is useful if the this compound or the molecule being conjugated has a chromophore (a group that absorbs UV or visible light). Changes in the UV-Vis spectrum upon conjugation can indicate successful reaction and can sometimes be used for quantification core.ac.ukresearchgate.net. Monitoring absorbance at specific wavelengths can help assess the relative amount of conjugated product researchgate.net.
Mass Spectrometry (MS) for Product Confirmation and Purity Assessment
Mass spectrometry is a powerful tool for determining the molecular weight of this compound conjugates and assessing their purity. cenmed.com
MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS), can provide precise mass measurements of the intact conjugate researchgate.netub.edu. This confirms the successful conjugation by verifying the expected molecular weight of the product.
High-resolution MS can provide information about the elemental composition.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly useful for analyzing complex reaction mixtures, allowing for the separation of the conjugate from unreacted starting materials and byproducts before mass analysis nih.gov. This hyphenated technique is valuable for assessing the purity of the conjugate and identifying impurities. Mass spectrometry can also be used to determine the average degree of conjugation, particularly for bioconjugates like antibody-oligonucleotide conjugates nih.govresearchgate.net.
Chromatographic Techniques (e.g., HPLC, Size-Exclusion Chromatography) for Analysis and Purification
Chromatographic methods are essential for analyzing the purity of this compound conjugates and for their purification. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for analyzing the purity of synthetic intermediates and final this compound conjugates researchgate.netnih.govescholarship.org. RP-HPLC separates compounds based on their hydrophobicity. Changes in retention time compared to starting materials indicate the formation of the conjugate researchgate.net. RP-HPLC can also be used for preparative purification of conjugates ub.edursc.org. Monitoring the separation by UV/Vis detection is common googleapis.com.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution lcms.cz. This technique is crucial for analyzing and purifying larger this compound conjugates, such as those involving peptides or proteins. SEC can be used to assess the formation of the conjugate, separate it from smaller reactants, and check for aggregation of the conjugated product nih.govresearchgate.netlcms.cz. SEC is considered a gold-standard technique for monitoring aggregation lcms.cz.
Methods for Quantifying Conjugation Efficiency and Bioconjugate Integrity
Quantifying the efficiency of the conjugation reaction and assessing the integrity of the resulting bioconjugate are critical steps in the characterization process.
Spectroscopic Methods: As mentioned earlier, UV-Vis spectroscopy can sometimes be used to quantify conjugation if one of the components has a characteristic absorbance researchgate.net. NMR can also be used to determine the ratio of conjugated molecule to this compound by integrating specific signals.
Mass Spectrometry: MS, particularly techniques like native MS, can directly determine the mass of the conjugate and the unconjugated molecule, allowing for the calculation of the degree of conjugation nih.govresearchgate.net.
Chromatographic Methods: HPLC can be used to quantify the amounts of starting materials and product, allowing for the calculation of reaction conversion and yield nih.govresearchgate.net. SEC can assess the amount of aggregated product, which is important for bioconjugate integrity nih.govresearchgate.netlcms.cz.
Activity Assays: For bioconjugates involving biologically active molecules (e.g., proteins, peptides), functional assays are essential to confirm that the conjugation did not negatively impact the activity of the molecule nih.gov.
Gel Electrophoresis: Techniques like SDS-PAGE or native PAGE can be used to analyze protein or oligonucleotide conjugates, assessing their size and purity escholarship.org. Shifts in band mobility after conjugation indicate successful attachment.
These analytical and characterization methods, used in combination, provide a comprehensive understanding of the this compound conjugate, confirming its successful synthesis, purity, and suitability for its intended application.
Future Perspectives and Emerging Trends in Bcn Peg6 Oh Research
Development of Next-Generation BCN-peg6-OH Derivatives with Enhanced Reactivity or Selectivity
Future research is directed towards modifying the this compound structure to fine-tune its reactivity and selectivity for specific applications. While BCN is known for its favorable reaction kinetics in copper-free click chemistry, ongoing work aims to develop derivatives with even faster reaction rates or improved selectivity towards particular azide-containing molecules. researchgate.net This could involve structural modifications to the bicyclononyne ring or the incorporation of electron-withdrawing or electron-donating groups to alter its electronic properties. Additionally, strategies to enhance the stability of BCN derivatives in biological media are being explored to ensure their efficacy in complex in vivo environments. nih.govresearchgate.net The terminal hydroxyl group also serves as a versatile point for attachment of various functional molecules, enabling the creation of BCN-peg6 conjugates with tailored properties for specific targeting or labeling tasks. biochempeg.comlumiprobe.com
Integration of this compound in Multi-Orthogonal Reaction Systems
A key trend in chemical biology is the ability to perform multiple distinct reactions simultaneously within a single system without undesired cross-reactivity. This concept, known as multi-orthogonality, is crucial for complex labeling, imaging, and drug delivery strategies. nih.gov this compound, with its participation in the SPAAC reaction, is being integrated into multi-orthogonal systems alongside other biocompatible reactions, such as the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCOs). nih.govru.nlaxispharm.com Future research will focus on designing reaction sets where the BCN-azide reaction can occur concurrently with other bioorthogonal transformations, allowing for the simultaneous modification or labeling of multiple biomolecules or sites within a living system. nih.gov This requires careful consideration of reaction kinetics and conditions to ensure minimal interference between the different reaction pairs.
Advances in Scalable and Sustainable Synthesis of this compound for Research Demands
As the applications of this compound and its derivatives expand, there is a growing need for scalable and sustainable synthesis methods. Current research includes optimizing synthetic routes to improve yields, reduce reaction steps, and minimize the use of hazardous reagents. acs.org The development of more efficient purification techniques is also crucial to obtain the high purity required for biological applications. acs.org Future efforts may explore flow chemistry approaches or the use of biocatalysis to enable greener and more cost-effective production of this compound and its functionalized variants, meeting the increasing demands from both academic research and potential industrial applications. issuu.com
Exploration of Novel Biomedical and Material Science Applications
The unique properties of this compound make it a promising tool for a wide range of applications beyond traditional bioconjugation. In biomedical science, future research will likely explore its use in developing advanced drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs) and nanoparticle functionalization. medchemexpress.commdpi.comntno.org The ability to perform click chemistry in vivo opens possibilities for targeted drug activation or delivery to specific cells or tissues. nih.govresearchgate.netresearchgate.net In material science, this compound can be used to create novel functional materials, such as hydrogels or surface coatings, through click chemistry reactions. nus.edu.sgescholarship.org The PEG linker provides tunability in material properties, such as flexibility and hydrophilicity. Future research may focus on utilizing this compound for creating dynamic or responsive materials that can change their properties in response to specific stimuli.
Computational and Theoretical Approaches to Predict this compound Reactivity and Interactions
Computational chemistry plays an increasingly important role in understanding and predicting chemical behavior. Future research will leverage computational and theoretical approaches, such as density functional theory (DFT) and molecular dynamics simulations, to gain deeper insights into the reactivity of the BCN moiety and the interactions of this compound with biological molecules and environments. chemscene.comchemrxiv.org These studies can help predict reaction rates, identify potential off-target interactions, and guide the rational design of next-generation BCN derivatives with enhanced properties. researchgate.net Computational modeling can also aid in understanding the conformational behavior of the PEG linker and its influence on the accessibility and reactivity of the BCN group in complex systems.
Q & A
Q. How should long-term stability studies of this compound conjugates be designed for regulatory compliance?
- Methodological Answer :
- ICH guidelines : Follow Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months).
- Analytical endpoints : Include SEC-HPLC for aggregate formation and LC-MS for degradant identification.
- Documentation : Maintain batch records with traceable QC data (e.g., COA from suppliers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
